

A Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl) Derivatives

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Compound of Interest

Compound Name: ethyl-N-(4-chlorophenyl)formimidate

Cat. No.: B8538543

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Disclaimer: This technical guide addresses the physical and chemical properties of compounds structurally related to **ethyl-N-(4-chlorophenyl)formimidate**. Extensive literature searches did not yield specific data for **ethyl-N-(4-chlorophenyl)formimidate**, suggesting it is not a well-characterized compound. The following information is therefore based on the closely related isomer, N-(4-chlorophenyl)-N-ethylformamide, and other relevant derivatives to provide a useful reference for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-(4-chlorophenyl)-N-ethylformamide

The following table summarizes the key physical and chemical properties of N-(4-chlorophenyl)-N-ethylformamide, a structural isomer of the requested compound. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C ₉ H ₁₀ ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| CAS Number | 13519-6-7 | [2] |

Experimental Protocols: Synthesis of Related Compounds

While a specific protocol for **ethyl-N-(4-chlorophenyl)formimidate** is unavailable, the synthesis of related N-substituted formamides and other derivatives has been documented. These methods can serve as a basis for the potential synthesis of the target compound.

Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide via Leuckart Reaction

A rapid synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide has been achieved using the Leuckart reaction.^[3]

Materials:

- 4-chloroacetophenone
- N-methylformamide

Procedure:

- A reaction is conducted on a 10 mmol scale.
- The reaction mixture is heated to 180-184 °C.
- The reaction is monitored for completion, which is expected within approximately 50 minutes.
- Upon completion, the product is isolated using extraction and column chromatography.
- The structure of the final product is confirmed using NMR spectroscopy and elemental analysis.

This rapid procedure is noted to be significantly faster than the traditional Leuckart reaction, which typically requires 3 to 6 hours.^[3]

Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide

The synthesis of this chiral cyanamide involves the electrophilic cyanation of the corresponding amine.[4][5]

Materials:

- (R)-4-chloro- α -methylbenzylamine
- Cyanogen bromide (Caution: Extremely toxic)
- Diethyl ether

Procedure:

- A solution of (R)-4-chloro- α -methylbenzylamine (10 mmol) in diethyl ether (20 mL) is prepared.
- This solution is added dropwise to a solution of cyanogen bromide (5 mmol) in diethyl ether (30 mL) at 0 °C in a fume hood with appropriate personal protective equipment.[4]
- The reaction mixture is then stirred at room temperature for 3 hours.
- A white precipitate of the ammonium salt forms and is removed by filtration.
- The filtrate is washed with water (2 x 10 mL), dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The resulting yellow oil is washed twice with hexane (2 x 5 mL) to yield the final product.[4]

Potential Biological Activity of N-(4-chlorophenyl) Derivatives

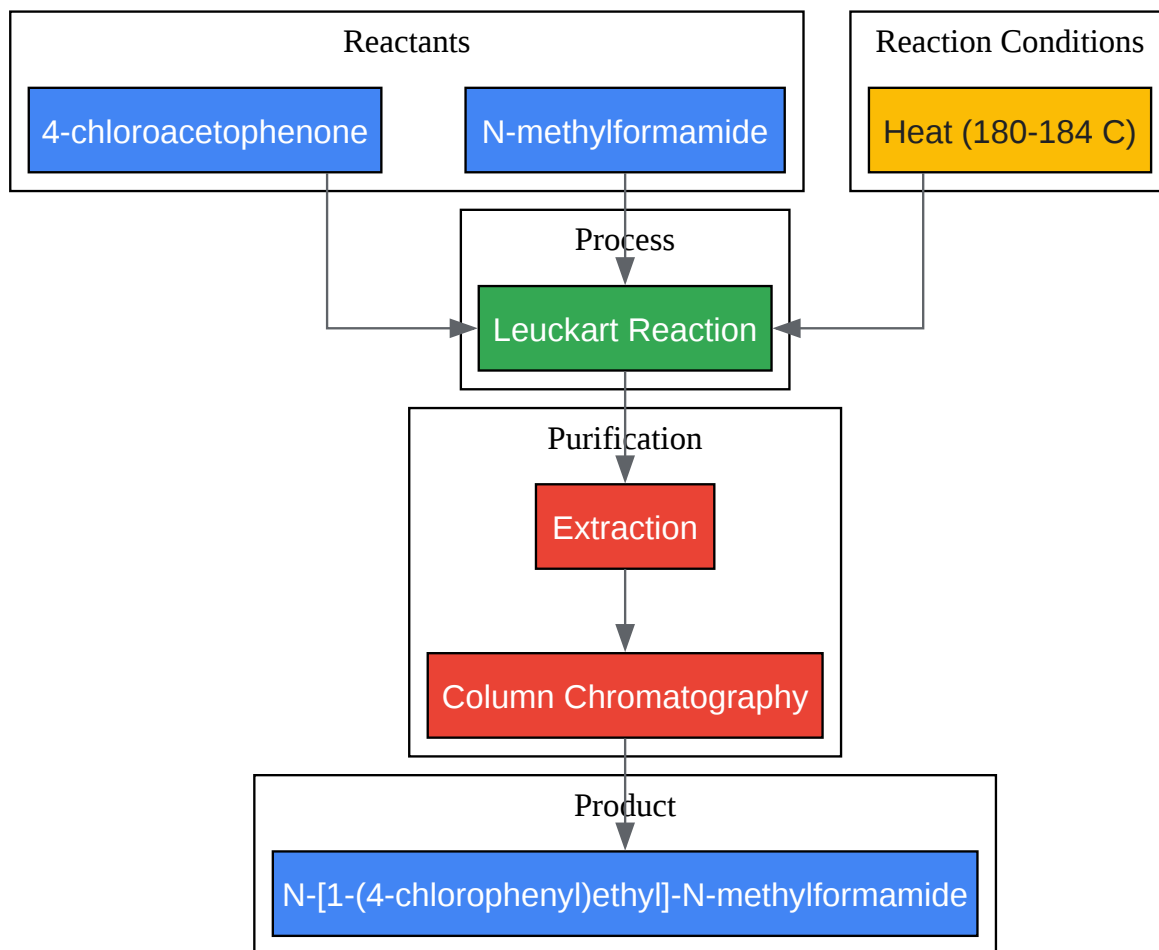
While no signaling pathway or biological activity data was found for **ethyl-N-(4-chlorophenyl)formimidate** or its close isomer, other N-(4-chlorophenyl) derivatives have been investigated for their therapeutic potential. This suggests that this chemical scaffold is of interest in drug discovery.

- **Anti-HBV Activity:** A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated its potent in vitro and in vivo activity against the Hepatitis B virus (HBV). The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.[\[6\]](#)[\[7\]](#)
- **Anti-glioma Activity:** A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory and anticancer activities. One compound was identified as an AKT2/PKB β kinase inhibitor with anti-glioma activity.[\[8\]](#)
- **Antitumor Agents:** Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which contain a related structural motif, have been synthesized and evaluated as potential antitumor agents. These compounds were shown to inhibit the proliferation of human cancer cell lines and slow cancer progression in mice through the suppression of angiogenesis and induction of apoptosis and necrosis.[\[9\]](#)

The biological activities of these related compounds highlight the potential for derivatives of N-(4-chlorophenyl) to be explored in various therapeutic areas.

Diagrams

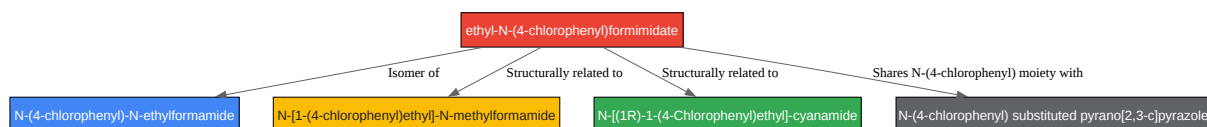
Synthetic Workflow Example



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Caption: Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide.

Logical Relationship of Related Compounds



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Caption: Relationship between the requested compound and its analogs.

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